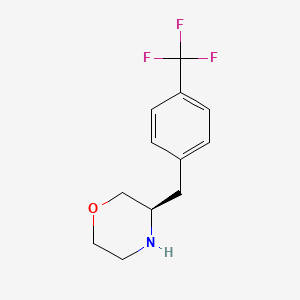

(R)-3-(4-(Trifluoromethyl)benzyl)morpholine

Description

(R)-3-(4-(Trifluoromethyl)benzyl)morpholine is a chiral morpholine derivative characterized by a trifluoromethylbenzyl substituent at the 3-position of the morpholine ring. The R-configuration at the stereocenter confers distinct stereochemical properties, influencing its interactions in biological or catalytic systems. Morpholine derivatives are widely explored in medicinal chemistry due to their balanced solubility (from the oxygen atom) and structural rigidity.

Properties

Molecular Formula |

C12H14F3NO |

|---|---|

Molecular Weight |

245.24 g/mol |

IUPAC Name |

(3R)-3-[[4-(trifluoromethyl)phenyl]methyl]morpholine |

InChI |

InChI=1S/C12H14F3NO/c13-12(14,15)10-3-1-9(2-4-10)7-11-8-17-6-5-16-11/h1-4,11,16H,5-8H2/t11-/m1/s1 |

InChI Key |

KTZJLUZNWTZOQG-LLVKDONJSA-N |

Isomeric SMILES |

C1COC[C@H](N1)CC2=CC=C(C=C2)C(F)(F)F |

Canonical SMILES |

C1COCC(N1)CC2=CC=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(Trifluoromethyl)benzyl)morpholine typically involves the reaction of 4-(trifluoromethyl)benzyl chloride with morpholine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of ®-3-(4-(Trifluoromethyl)benzyl)morpholine follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(Trifluoromethyl)benzyl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

®-3-(4-(Trifluoromethyl)benzyl)morpholine has diverse applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ®-3-(4-(Trifluoromethyl)benzyl)morpholine involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and stability, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

Key Compounds:

Dibenzyl phosphonic morpholine derivative (): Contains a 3,5-bis(trifluoromethyl)phenyl group, fluorophenyl, and triazolyl phosphonic substituents. However, the additional triazolyl phosphonic moiety introduces steric bulk, limiting membrane permeability compared to the simpler trifluoromethylbenzyl group in the target compound .

P28E1 (): Features a dichloromethyl-nitro-pyrazole core attached to a trifluoromethylphenyl-morpholine. The nitro group introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions but reducing stability under reducing conditions. The pyrazole ring adds aromaticity, which may improve π-π stacking in protein binding .

3-Aminomethyl-4-(4-fluorobenzyl)morpholine (): Substitutes trifluoromethyl with a fluorobenzyl group and adds an aminomethyl side chain. The fluorine atom provides moderate electron withdrawal, while the aminomethyl group introduces basicity (pKa ~9–10), improving water solubility but reducing blood-brain barrier penetration compared to the non-polar trifluoromethyl group .

Table 1: Substituent Comparison

Biological Activity

(R)-3-(4-(Trifluoromethyl)benzyl)morpholine is a morpholine derivative characterized by the presence of a trifluoromethyl group, which significantly enhances its lipophilicity and biological activity. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications, particularly in cancer therapy and neurological disorders.

Chemical Structure and Properties

The molecular formula of this compound is C12H14F3N, featuring a morpholine ring that is a six-membered cyclic structure containing both nitrogen and oxygen atoms. The trifluoromethyl group at the para position of the benzyl moiety contributes to the compound's unique properties, influencing its interaction with biological targets.

Research indicates that this compound may interact with various biological pathways, particularly the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in cell growth and proliferation. Morpholine derivatives are often explored for their ability to inhibit signaling pathways associated with cancer progression and neurodegenerative diseases .

Inhibition Studies

Studies have shown that compounds similar to this compound exhibit significant inhibitory effects on cancer cell lines. The binding affinity of this compound to specific targets can be evaluated through techniques such as:

- Molecular Docking : Predicts how the compound interacts with target proteins.

- Cell Viability Assays : Measures the impact on cell proliferation.

For instance, preliminary findings suggest that this compound may inhibit mTOR signaling, potentially leading to reduced tumor growth .

Case Studies

A comparative analysis of similar compounds reveals varying degrees of biological activity:

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Potential mTOR inhibition | Enhanced lipophilicity due to trifluoromethyl group |

| Aprepitant | Structure | Neurokinin-1 receptor antagonist | Established clinical use |

| PQR309 | Structure | PI3K/mTOR inhibitor | Dual-targeting mechanism |

This table highlights the unique features of this compound compared to other established compounds.

Research Findings

Recent studies have focused on the synthesis and characterization of this compound, revealing its potential as an anticancer agent. In vitro assays demonstrated significant growth inhibition in various cancer cell lines, with IC50 values indicating effective potency . For example:

- MCF-7 Cell Line : IC50 = 8.47 µM after 72 hours.

- HeLa Cell Line : IC50 = 9.22 µM after 72 hours.

These results suggest that this compound may serve as a promising candidate for further development in cancer therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.